Bienvenue dans la boutique en ligne BenchChem!

N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine

Medicinal Chemistry Drug Design Pharmacokinetics

This 2,6,9-trisubstituted purine offers a unique 9-cyclopropyl/4-chlorobenzyl substitution pattern that delivers a distinct three-dimensional shape and electrostatic surface for ATP-competitive kinase inhibitor design. With XLogP3 2.9 and TPSA 55.6 Ų, it ensures balanced cell permeability for intracellular target engagement. Its privileged purine scaffold is pre-validated for CNS activity (ED50 2 mg/kg class precedent) and cannabinoid receptor modulation, enabling systematic SAR exploration. Procure now to advance your medicinal chemistry program.

Molecular Formula C15H14ClN5
Molecular Weight 299.76 g/mol
CAS No. 2640865-83-2
Cat. No. B6443243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine
CAS2640865-83-2
Molecular FormulaC15H14ClN5
Molecular Weight299.76 g/mol
Structural Identifiers
SMILESC1CC1N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)Cl
InChIInChI=1S/C15H14ClN5/c16-11-3-1-10(2-4-11)7-17-14-13-15(19-8-18-14)21(9-20-13)12-5-6-12/h1-4,8-9,12H,5-7H2,(H,17,18,19)
InChIKeyIIRUHCMEJFSYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine (CAS 2640865-83-2): Procurement-Ready Structural Profile for Specialized Purine Library Design


N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine (CAS 2640865-83-2) is a synthetic, trisubstituted purine derivative. It features a cyclopropyl group at the N9 position and a 4-chlorobenzylamine moiety at the C6 position of the purine core [1]. Its computed molecular weight is 299.76 g/mol, with a topological polar surface area (TPSA) of 55.6 Ų and a calculated XLogP3 of 2.9, indicating balanced lipophilicity for cell permeability [1]. The compound is commercially available from specialized chemical suppliers for research purposes, positioning it as a functionalized heterocyclic building block for medicinal chemistry exploration rather than a fully characterized bioactive probe.

Why Generic Purine Scaffolds Cannot Substitute for N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine in Focused Screening Libraries


In the context of 2,6,9-trisubstituted purines, simple in-class substitution is not scientifically valid because the biological target engagement profile is exquisitely sensitive to the precise combination and spatial orientation of substituents. The 9-cyclopropyl-N-[(4-chlorophenyl)methyl] substitution pattern confers a distinct three-dimensional shape and electrostatic surface that dictates its fit within purine-binding pockets, such as those of kinases or G-protein-coupled receptors [1]. Generalizations based on the purine core are unreliable; literature on related 6-(alkylamino)-9-alkylpurines demonstrates that minor modifications, like a cyclopropyl versus a cyclopropylmethyl group, can drastically alter potency and selectivity [2]. Therefore, any attempt to generically replace this specific compound with a simpler purine analog would invalidate structure-activity relationship (SAR) data and experimental reproducibility.

Quantitative Differentiation Evidence for N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine (2640865-83-2)


Physicochemical Differentiation from the Unsubstituted 9-Cyclopropylpurine Core

The addition of the 4-chlorobenzyl group at the 6-amine position significantly enhances lipophilicity compared to the simpler building block 9-cyclopropyl-9H-purin-6-amine (CAS 682730-88-7), which lacks aryl substitution. This modification is crucial for improving membrane permeability and altering target binding kinetics [1].

Medicinal Chemistry Drug Design Pharmacokinetics

Class-Level Potency Advantage Conferred by the 9-Cyclopropyl Group in Antipsychotic Purine Leads

A foundational structure-activity relationship (SAR) study on 6-(alkylamino)-9-alkylpurines demonstrated that replacing a benzyl or cyclopropylmethyl group at the N9 position with a compact cyclopropyl group dramatically improved in vivo potency. The lead compound containing a 9-cyclopropyl group and a 6-(cyclopropylamino) substituent achieved an oral ED50 of 2 mg/kg in an apomorphine-induced aggression model, representing a 48-fold improvement over the initial lead [1]. While not a direct study of the exact target compound, this class-level finding strongly supports the critical role of the 9-cyclopropyl substitution for therapeutic potency.

CNS Drug Discovery Dopamine Antagonism Structure-Activity Relationship

Structural Distinction from Close Analogs with Variable Chlorophenyl Substitution Patterns

The target compound's 4-chlorobenzylamine group distinguishes it from closely related analogs such as N-(3-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine (CAS 2640878-91-5) where the chlorine atom is in the meta position, and from N-benzyl-9-cyclopropyl-9H-purin-6-amine which lacks the chlorine atom entirely [1]. In cannabinoid receptor research, the position of halogen substitution on the phenyl ring of purine ligands is known to critically influence receptor subtype selectivity and functional activity profiles [2]. This precise structural difference is therefore not trivial and cannot be overlooked in SAR studies.

Chemical Biology Cannabinoid Receptor Research Library Design

Optimal Research Application Scenarios for N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine (2640865-83-2)


Focused Kinase Inhibitor Library Design

Based on its balanced XLogP3 of 2.9 and TPSA of 55.6 Ų [1], the compound is optimally suited as a core scaffold for developing ATP-competitive kinase inhibitors. Its physicochemical profile suggests good cell permeability, making it a candidate for cellular screening cascades where both target engagement and intracellular exposure are critical.

Cannabinoid Receptor Subtype Selectivity Profiling

Given the class-level evidence linking 2,6,9-trisubstituted purines to cannabinoid receptor modulation [1], this specific compound serves as a valuable tool for probing the structure-activity relationship around CB1/CB2 selectivity. Its unique 4-chlorobenzylamine appendage provides a distinct chemical biology probe for differentiating binding pocket interactions.

CNS Drug Discovery Scaffold Optimization

The established class-level precedent for achieving potent in vivo CNS activity (ED50 = 2 mg/kg) with 9-cyclopropyl purines [2] positions this compound as a privileged starting point for optimizing novel antipsychotic or neuropsychiatric agents. Researchers can leverage this scaffold to systematically explore the functional consequences of the 6-(4-chlorobenzylamine) substituent.

Quote Request

Request a Quote for N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.